molecular formula C26H28N4O2 B2432093 Corin

Corin

Cat. No.: B2432093
M. Wt: 428.5 g/mol
InChI Key: TYTLARZOLKJSJU-JTHBVZDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Corin is a type II transmembrane serine protease that plays a crucial role in the cardiovascular system. It is primarily known for its function in converting pro-atrial natriuretic peptide into its active form, atrial natriuretic peptide. This conversion is essential for regulating blood volume and pressure. This compound is also involved in the processing of pro-brain-type natriuretic peptide .

Preparation Methods

Corin can be synthesized through recombinant DNA technology. The gene encoding this compound is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the this compound protein, which is then purified using techniques such as affinity chromatography .

Chemical Reactions Analysis

Corin undergoes several types of chemical reactions, primarily involving proteolytic cleavage. It cleaves pro-atrial natriuretic peptide and pro-brain-type natriuretic peptide to produce their active forms. The cleavage is facilitated by specific amino acid sequences and occurs under physiological conditions. Common reagents used in these reactions include various protease inhibitors to study the enzyme’s activity .

Scientific Research Applications

Corin has significant applications in scientific research, particularly in the fields of cardiovascular biology and medicine. It is studied for its role in regulating blood pressure and volume, and its dysfunction is associated with conditions such as hypertension, heart failure, and preeclampsia. This compound is also explored for its potential therapeutic applications, including the development of drugs that can modulate its activity to treat cardiovascular diseases .

Mechanism of Action

Corin exerts its effects by cleaving specific peptide substrates, such as pro-atrial natriuretic peptide and pro-brain-type natriuretic peptide, to produce active hormones. These hormones then bind to their respective receptors, leading to a cascade of signaling events that result in natriuresis, diuresis, and vasodilation. This process helps regulate blood pressure and volume. This compound’s activity is regulated by various factors, including its expression levels and the presence of specific inhibitors .

Comparison with Similar Compounds

Corin is unique among serine proteases due to its specific role in processing natriuretic peptides. Similar compounds include other serine proteases such as furin and trypsin, which also cleave peptide substrates but have different specificities and functions. Furin, for example, is involved in the processing of a wide range of pro-proteins, while trypsin is primarily involved in digestion .

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Properties

IUPAC Name

4-[4-[4-[(1S,2R)-2-aminocyclopropyl]anilino]-4-oxobutyl]-N-(2-aminophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c27-22-5-1-2-6-24(22)30-26(32)19-10-8-17(9-11-19)4-3-7-25(31)29-20-14-12-18(13-15-20)21-16-23(21)28/h1-2,5-6,8-15,21,23H,3-4,7,16,27-28H2,(H,29,31)(H,30,32)/t21-,23+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTLARZOLKJSJU-JTHBVZDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)NC(=O)CCCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=C(C=C2)NC(=O)CCCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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